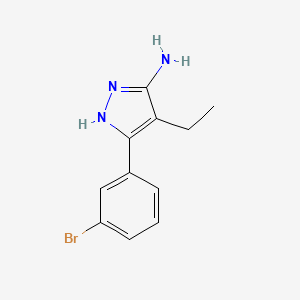
2-(Butylthio)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylthio)-1-phenylpropan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a butylthio group attached to a phenylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-phenylpropan-1-one typically involves the reaction of 1-phenylpropan-1-one with butylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butylthiol, followed by nucleophilic substitution on the carbonyl compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylthio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The butylthio group can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Butylthio)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its thioether group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Butylthio)-1-phenylpropan-1-one involves its interaction with molecular targets through its functional groups. The butylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylpropanone backbone can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylthio)-1-phenylpropan-1-one
- 2-(Ethylthio)-1-phenylpropan-1-one
- 2-(Propylthio)-1-phenylpropan-1-one
Uniqueness
2-(Butylthio)-1-phenylpropan-1-one is unique due to the length of its butylthio group, which can influence its reactivity and binding properties. Compared to its shorter-chain analogs, it may exhibit different solubility, stability, and biological activity profiles.
Propiedades
Fórmula molecular |
C13H18OS |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
2-butylsulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H18OS/c1-3-4-10-15-11(2)13(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Clave InChI |
QFAMWXVKNWZMQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)


![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)







![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
